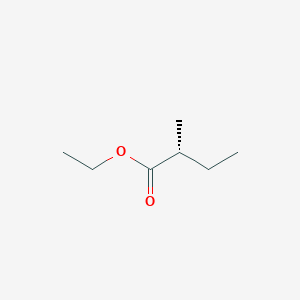![molecular formula C20H19N3O4 B1147953 CCVJ, SE [9-(2-Carboxy-2-cyanovinyl)julolidine N-succinimidylester] CAS No. 21189-93-4](/img/no-structure.png)
CCVJ, SE [9-(2-Carboxy-2-cyanovinyl)julolidine N-succinimidylester]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amine-Reactive Fluorescent molecular rotor probe for binding to proteins etc., quantum yield increases by decreasing free rotation
Aplicaciones Científicas De Investigación
Flow-dependent Fluorescence
CCVJ's sensitivity to flow and shear has been a topic of investigation, with studies exploring its fluorescence behavior in fluid dynamics contexts. Schmidt et al. (2017) found no experimental evidence for the influence of velocity on CCVJ's fluorescence intensity, challenging the hypothesis of its shear sensitivity. This finding suggests CCVJ's potential in applications where photoisomeric behavior is relevant, rather than flow or shear sensitivity (Schmidt, J., Sauter, D., & Rösgen, T., 2017).
Photochemistry and Viscosity Sensing
Rumble et al. (2012) examined CCVJ's photochemistry, revealing that its apparent sensitivity to fluid motion is due to photoisomerization rather than the initially assumed Twisted Intramolecular Charge Transfer (TICT) process. This distinction is crucial for its application as a viscosity-sensing fluorophore in scientific research, offering a more nuanced understanding of its behavior in various environments (Rumble, C., Rich, K., He, G., & Maroncelli, M., 2012).
Antiplasticization and Water Uptake
Dishari and Hickner (2012) utilized CCVJ to study the local motion within thin Nafion films, revealing that thinner films exhibit increased confinement under dry conditions. This work demonstrates CCVJ's applicability in probing the effects of hydration on polymer film properties, providing insights into antiplasticization phenomena and water uptake behaviors in materials science (Dishari, S., & Hickner, M., 2012).
Fluorescence Lifetime for Viscosity Measurement
CCVJ's fluorescence lifetime has been explored as a tool for measuring environmental viscosity, offering a solution to concentration inaccuracies encountered in steady-state spectroscopy. This application highlights its potential as a tunable reference standard for lifetime measurements in various research contexts (Haviv, S., 2007).
Protein Stability in Formulations
Ablinger et al. (2013) developed a differential scanning fluorimetry assay using CCVJ for stability testing of surfactant-containing protein formulations. The study underscores CCVJ's utility in high-throughput screening and its minimal interference by common surfactants, making it an effective tool for protein research (Ablinger, E., Leitgeb, S., & Zimmer, A., 2013).
Propiedades
Número CAS |
21189-93-4 |
|---|---|
Nombre del producto |
CCVJ, SE [9-(2-Carboxy-2-cyanovinyl)julolidine N-succinimidylester] |
Fórmula molecular |
C20H19N3O4 |
Peso molecular |
365.38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



